molecular formula C15H17N3O3 B11545586 2-Cyano-N'-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide

2-Cyano-N'-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide

Cat. No.: B11545586
M. Wt: 287.31 g/mol
InChI Key: UEMXQXXDRSDUQL-GZTJUZNOSA-N
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Description

2-Cyano-N’-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide is an organic compound with a complex structure that includes cyano, ethoxy, and prop-2-en-1-yloxy groups

Preparation Methods

The synthesis of 2-Cyano-N’-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the reaction of 3-ethoxy-4-(prop-2-EN-1-yloxy)benzaldehyde with cyanoacetohydrazide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using continuous flow reactors to enhance efficiency and reduce costs.

Chemical Reactions Analysis

2-Cyano-N’-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Cyano-N’-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-N’-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Cyano-N’-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their functional groups and specific applications

Properties

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

2-cyano-N-[(E)-(3-ethoxy-4-prop-2-enoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H17N3O3/c1-3-9-21-13-6-5-12(10-14(13)20-4-2)11-17-18-15(19)7-8-16/h3,5-6,10-11H,1,4,7,9H2,2H3,(H,18,19)/b17-11+

InChI Key

UEMXQXXDRSDUQL-GZTJUZNOSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CC#N)OCC=C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CC#N)OCC=C

Origin of Product

United States

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